molecular formula C28H31N3O5 B2876484 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850931-50-9

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B2876484
CAS No.: 850931-50-9
M. Wt: 489.572
InChI Key: VYAWZVOTZHZHKM-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a useful research compound. Its molecular formula is C28H31N3O5 and its molecular weight is 489.572. The purity is usually 95%.
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Properties

IUPAC Name

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-6-34-22-16-20(17-23(35-7-2)26(22)36-8-3)28(32)30-27-25(19-9-11-21(33-5)12-10-19)29-24-15-18(4)13-14-31(24)27/h9-17H,6-8H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWZVOTZHZHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the triethoxy and methoxy groups. The detailed synthetic pathways can vary based on the specific methodologies applied in different studies.

Anticancer Activity

Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with imidazo[1,2-a]pyridine structures have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Apoptosis induction
Compound CHepG21.4Cell cycle arrest

Studies have shown that these compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation, leading to apoptosis in various cancer cell lines .

Antimicrobial Activity

In addition to anticancer effects, related compounds have demonstrated antimicrobial properties against several bacterial strains. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)
Compound DE. coli0.12
Compound ES. aureus0.49

The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes such as thymidylate synthase and cyclooxygenase-2 (COX-2), which play crucial roles in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of protein synthesis are key factors in its antimicrobial action.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that a closely related compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Efficacy : Another study reported that a derivative exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.

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